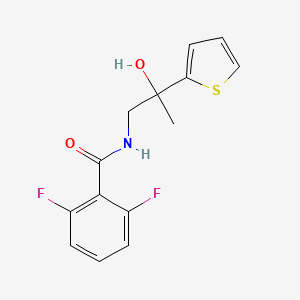

2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

描述

2,6-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a benzamide derivative featuring a 2,6-difluorinated aromatic ring linked to a hydroxy-substituted thiophene-containing alkyl chain. This compound combines structural motifs known to influence physicochemical properties and biological activity. The fluorine atoms enhance electronegativity and metabolic stability, while the thiophene moiety contributes to π-π stacking interactions and solubility modulation .

属性

IUPAC Name |

2,6-difluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2S/c1-14(19,11-6-3-7-20-11)8-17-13(18)12-9(15)4-2-5-10(12)16/h2-7,19H,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWISLUVQSCRDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-difluorobenzoyl chloride with an appropriate amine under basic conditions.

Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a thiophene derivative and a suitable alkylating agent.

Final Assembly: The final compound is obtained by coupling the benzamide core with the hydroxypropyl-thiophene intermediate under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the benzamide core can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

作用机制

The mechanism of action of 2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets. The hydroxypropyl group and the thiophene ring are likely involved in binding to target proteins or enzymes, modulating their activity. The fluorine atoms may enhance the compound’s stability and binding affinity through electronic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

- Fluorine Positioning : The 2,6-difluoro substitution in the benzamide core is conserved in analogues like EN300-223780 and 4-bromo-N-(2,6-difluorophenyl)benzamide, enhancing steric and electronic effects .

- Thiophene vs. Furan/Propargyl : Replacement of thiophene with furan (as in 5-(furan-2-yl)pyrrolidin-2-one) reduces sulfur-mediated interactions, while propargyl groups (as in 2,6-difluoro-N-(prop-2-ynyl)benzamide) introduce alkyne reactivity .

Physicochemical Properties

Comparative data on solubility, logP, and thermal stability:

Analysis :

- The target compound’s estimated logP (2.8) suggests moderate lipophilicity, intermediate between hydrophilic propargyl derivatives and highly lipophilic trifluoromethyl-substituted analogues.

- The hydroxyl group may enhance solubility in polar solvents compared to EN300-223780, which lacks polar substituents .

生物活性

2,6-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core with fluorine substitutions and a hydroxypropyl group attached to a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a molecular weight of approximately 299.32 g/mol. The presence of fluorine atoms at the 2 and 6 positions of the benzamide core enhances its biological activity by improving the compound's stability and binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide Core : This is achieved by reacting 2,6-difluorobenzoyl chloride with an appropriate amine under basic conditions.

- Introduction of the Hydroxypropyl Group : A nucleophilic substitution reaction is employed using a thiophene derivative and a suitable alkylating agent.

- Final Assembly : The final product is obtained by coupling the benzamide core with the hydroxypropyl-thiophene intermediate under controlled conditions .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The compound has been shown to interfere with bacterial cell division by inhibiting the assembly of FtsZ, a key protein involved in bacterial cytokinesis.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of this compound had improved antibacterial activities compared to related compounds. For instance, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 25 μM against S. aureus ATCC 29213 and 49 μM against E. coli ATCC 25922 . The mechanism involves selective binding to FtsZ, disrupting its function without affecting tubulin polymerization, which is crucial for mammalian cells.

Anticancer Activity

In addition to its antibacterial properties, this compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression. The introduction of fluorine atoms has been shown to enhance the potency of related compounds as histone deacetylase inhibitors (HDACi), which are important in cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- FtsZ Protein Inhibition : The compound binds to FtsZ, preventing its polymerization and thereby disrupting bacterial cell division.

- Enzyme Modulation : It may also modulate the activity of enzymes involved in inflammation and cancer pathways through competitive inhibition or allosteric modulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,6-difluoro-N-hydroxy-benzamidine | Lacks hydroxypropyl-thiophene group | Moderate antibacterial activity |

| 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide | Similar structure | Enhanced anticancer properties |

The unique combination of both hydroxypropyl and thiophene functionalities in this compound distinguishes it from other benzamides, making it a promising candidate for further research and development in therapeutic applications.

常见问题

Q. What synthetic methodologies are recommended for preparing 2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions involving: (i) Amide coupling : Reacting 2,6-difluorobenzoic acid derivatives with thiophene-containing hydroxypropylamine intermediates using coupling agents like carbodiimides (e.g., DCC or EDC) in anhydrous solvents (e.g., THF or DCM) . (ii) Hydroxyl group protection : Temporary protection of the hydroxyl group (e.g., using acetyl or benzyl groups) to prevent side reactions during synthesis . Key analytical techniques for verification include ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95%) .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the hydroxyl group and benzamide carbonyl) .

- Spectroscopic analysis : Use FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and NMR to assign proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial dihydrofolate reductase or kinase enzymes). Focus on the thiophene ring’s π-π stacking and fluorine’s electronegativity .

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. What strategies resolve contradictions in reported biological activity data for benzamide derivatives?

- Methodological Answer :

- Comparative structural analysis : Overlay X-ray structures of active/inactive analogs to identify critical substituents (e.g., fluorine positioning) .

- Dose-response reevaluation : Conduct assays under standardized conditions (pH, temperature) to minimize variability .

- In silico ADMET profiling : Predict pharmacokinetic properties (e.g., logP, bioavailability) to explain discrepancies in in vivo vs. in vitro results .

Q. How to design experiments probing the mechanism of action in anticancer activity?

- Methodological Answer :

- Apoptosis assays : Use flow cytometry with Annexin V/PI staining to detect early/late apoptosis in treated cells .

- Western blotting : Quantify protein expression of apoptotic markers (e.g., Bax, Bcl-2) and cell cycle regulators (e.g., p53) .

- Reactive oxygen species (ROS) measurement : Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .

Q. What advanced separation techniques optimize purification of this compound?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) for high-purity isolation .

- Countercurrent chromatography (CCC) : Utilize solvent systems (e.g., hexane:ethyl acetate:methanol:water) for large-scale separation without solid-phase adsorption .

Methodological Considerations for Data Integrity

- Theoretical framework alignment : Link studies to concepts like Hammett substituent constants (for fluorine’s electronic effects) or Lock-and-key models (for target binding) .

- Replication protocols : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。